molecular formula C14H21ClN2O2 B3060086 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1609409-28-0

2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride

Cat. No. B3060086
CAS RN: 1609409-28-0
M. Wt: 284.78
InChI Key: ZXEDUHBFOMLRMP-UHFFFAOYSA-N
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Description

“2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the molecular formula C14H20N2O2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group attached to a piperazine ring via an ethoxy linker . The piperazine ring also carries a methyl group .

Scientific Research Applications

Synthesis and Pharmacological Effects

A study by Ashimori et al. (1991) detailed the synthesis and pharmacological effects of a compound structurally similar to 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride. This research focused on creating optically active compounds and investigating their antihypertensive effects on rats and binding inhibition to rat cardiac membrane homogenate, leading to the identification of an active enantiomer (Ashimori et al., 1991).

Novel Synthesis Techniques

Bararjanian et al. (2010) developed a novel one-pot synthesis method for 2-aminopyrimidinones, demonstrating the utility of benzaldehyde derivatives in complex chemical reactions. This approach highlighted the potential for innovative synthesis methods involving similar compounds (Bararjanian et al., 2010).

Antihistaminic Agents

Iemura et al. (1986) synthesized a series of compounds, including those structurally related to 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride, which demonstrated potent H1-antihistaminic activity. This research provides insights into the development of novel antihistaminic agents (Iemura et al., 1986).

Synthesis of Efletirizine Hydrochloride

Research by Mai Lifang (2011) on the synthesis of Efletirizine Hydrochloride, a histamine H1 receptor antagonist, used a compound similar to 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride in its synthesis process. This study underscores the role of such compounds in developing pharmaceuticals (Mai Lifang, 2011).

Analgesic and Antiparkinsonian Activities

A study by Amr et al. (2008) investigated the synthesis of various pyridine derivatives, including those related to 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride, and their potential analgesic and antiparkinsonian activities. This research contributes to understanding the therapeutic applications of such compounds (Amr et al., 2008).

properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-15-6-8-16(9-7-15)10-11-18-14-5-3-2-4-13(14)12-17;/h2-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEDUHBFOMLRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride

CAS RN

1609409-28-0
Record name Benzaldehyde, 2-[2-(4-methyl-1-piperazinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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